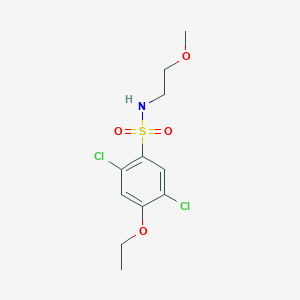
1-(4-Chlorobenzoyl)-4-mesitylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzoyl)-4-mesitylpiperazine, also known as CBMP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to modulate the activity of voltage-gated sodium channels, which are involved in pain perception. It also acts on the GABAergic system, which is responsible for regulating anxiety and stress. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to increase the levels of GABA in the brain, leading to its anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-(4-Chlorobenzoyl)-4-mesitylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, making it an attractive compound for further research. However, 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness in therapeutic applications.
未来方向
There are several future directions for research on 1-(4-Chlorobenzoyl)-4-mesitylpiperazine. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the molecular targets of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine to better understand its mechanism of action. Further research is also needed to determine the optimal dosage and administration route for 1-(4-Chlorobenzoyl)-4-mesitylpiperazine in therapeutic applications. Finally, more studies are needed to investigate the potential use of 1-(4-Chlorobenzoyl)-4-mesitylpiperazine in the treatment of neurological disorders.
合成方法
1-(4-Chlorobenzoyl)-4-mesitylpiperazine is synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with mesitylene in the presence of a base, such as triethylamine, to form 1-(4-chlorobenzoyl)-4-mesityl-1,4-dihydropyridine. The second step involves the reduction of the dihydropyridine using a reducing agent, such as sodium borohydride, to form 1-(4-Chlorobenzoyl)-4-mesitylpiperazine. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(4-Chlorobenzoyl)-4-mesitylpiperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models.
属性
产品名称 |
1-(4-Chlorobenzoyl)-4-mesitylpiperazine |
|---|---|
分子式 |
C20H23ClN2O |
分子量 |
342.9 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3 |
InChI 键 |
VMXUXUGIQGMNBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)






![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)